(2E)-3-[4-(Benzyloxy)phenyl]-1-(3-methoxyphenyl)prop-2-en-1-one
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Overview
Description
(2E)-3-[4-(Benzyloxy)phenyl]-1-(3-methoxyphenyl)prop-2-en-1-one is an organic compound belonging to the class of chalcones Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-[4-(Benzyloxy)phenyl]-1-(3-methoxyphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is a base-catalyzed aldol condensation between an aromatic aldehyde and an aromatic ketone. The general steps are as follows:
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Starting Materials
- 4-(Benzyloxy)benzaldehyde
- 3-Methoxyacetophenone
-
Reaction Conditions
Base Catalyst: Sodium hydroxide (NaOH) or potassium hydroxide (KOH)
Solvent: Ethanol or methanol
Temperature: Room temperature to reflux conditions
-
Procedure
- Dissolve 4-(Benzyloxy)benzaldehyde and 3-methoxyacetophenone in ethanol.
- Add a catalytic amount of sodium hydroxide.
- Stir the mixture at room temperature or heat under reflux for several hours.
- After completion, neutralize the reaction mixture with dilute acid.
- Isolate the product by filtration and purify by recrystallization.
Industrial Production Methods
For industrial-scale production, the process may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, leading to consistent product quality.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-[4-(Benzyloxy)phenyl]-1-(3-methoxyphenyl)prop-2-en-1-one can undergo various chemical reactions, including:
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Oxidation
- Reagents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
- Conditions: Acidic or basic medium
- Products: Corresponding carboxylic acids or quinones
-
Reduction
- Reagents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
- Conditions: Solvent such as ethanol or ether
- Products: Corresponding alcohols
-
Substitution
- Reagents: Halogens (Br₂, Cl₂), nucleophiles (NH₃, OH⁻)
- Conditions: Varies depending on the reagent
- Products: Halogenated or substituted derivatives
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic medium at room temperature.
Reduction: NaBH₄ in ethanol at room temperature.
Substitution: Br₂ in chloroform at room temperature.
Scientific Research Applications
Chemistry
In chemistry, (2E)-3-[4-(Benzyloxy)phenyl]-1-(3-methoxyphenyl)prop-2-en-1-one is used as a precursor for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
Biologically, chalcones are known for their antimicrobial, anti-inflammatory, and anticancer properties. This compound is studied for its potential biological activities, including enzyme inhibition and interaction with cellular pathways.
Medicine
In medicine, derivatives of this compound are explored for their therapeutic potential. Research focuses on their ability to inhibit specific enzymes or receptors involved in disease processes.
Industry
Industrially, this compound can be used in the development of new materials, such as polymers and dyes, due to its aromatic structure and functional groups.
Mechanism of Action
The mechanism of action of (2E)-3-[4-(Benzyloxy)phenyl]-1-(3-methoxyphenyl)prop-2-en-1-one involves its interaction with molecular targets such as enzymes and receptors. The α,β-unsaturated carbonyl system can act as a Michael acceptor, reacting with nucleophiles in biological systems. This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- (2E)-3-(4-Hydroxyphenyl)-1-(3-methoxyphenyl)prop-2-en-1-one
- (2E)-3-(4-Methoxyphenyl)-1-(3-methoxyphenyl)prop-2-en-1-one
- (2E)-3-(4-Benzyloxyphenyl)-1-phenylprop-2-en-1-one
Uniqueness
Compared to similar compounds, (2E)-3-[4-(Benzyloxy)phenyl]-1-(3-methoxyphenyl)prop-2-en-1-one stands out due to the presence of both benzyloxy and methoxy groups. These functional groups enhance its reactivity and potential for diverse applications in research and industry.
Properties
IUPAC Name |
(E)-1-(3-methoxyphenyl)-3-(4-phenylmethoxyphenyl)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20O3/c1-25-22-9-5-8-20(16-22)23(24)15-12-18-10-13-21(14-11-18)26-17-19-6-3-2-4-7-19/h2-16H,17H2,1H3/b15-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRUQZSMVYPPMEO-NTCAYCPXSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)C=CC2=CC=C(C=C2)OCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)C(=O)/C=C/C2=CC=C(C=C2)OCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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